5-Hydroxyzerumbone
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Overview
Description
5-hydroxyzerumbone is a sesquiterpenoid that is zerumbone substituted by a hydroxy group at position 5. Isolated from the rhizomes Zingiber zerumbet, it has been found to inhibit lipopolysaccharide-induced nitric oxide production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a cyclic ketone, a sesquiterpenoid and a secondary alcohol. It derives from a zerumbone. It derives from a hydride of a humulane.
Scientific Research Applications
Inhibition of Nitric Oxide Synthesis
5-Hydroxyzerumbone, isolated from Zingiber zerumbet, demonstrates inhibitory activity on nitric oxide production in macrophage cells. It acts by suppressing inducible nitric oxide synthase (iNOS) mRNA and protein expressions and modulating NF-kappaB activity, crucial in immune response regulation (Min et al., 2009). Another study by Jang et al. (2005) corroborates these findings, showing that this compound from Zingiber zerumbet effectively inhibits lipopolysaccharide-induced nitric oxide production (Jang et al., 2005).
Antidepressant-Like Effects
Honokiol and magnolol, constituents in Magnolia officinalis barks, have been shown to exhibit antidepressant-like effects. While this compound isn't directly mentioned, this study suggests a potential area for research into similar compounds for treating mental disorders (Xu et al., 2008).
Anti-Cancer Activity
Isoplumbagin, a compound related to this compound, has demonstrated anti-cancer activity by acting as a substrate of NAD(P)H quinone dehydrogenase 1 (NQO1). Its effect on various cancer cell types, including oral squamous cell carcinoma and glioblastoma, highlights the potential for related compounds like this compound in cancer research (Tsao et al., 2020).
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2E,6E,10E)-4-hydroxy-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one |
InChI |
InChI=1S/C15H22O2/c1-11-5-7-15(3,4)8-6-14(17)12(2)10-13(16)9-11/h5-6,8,10,13,16H,7,9H2,1-4H3/b8-6+,11-5+,12-10+ |
InChI Key |
NBVYFPSAUFQMAK-HNNGZUARSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C(=O)/C(=C/C(C1)O)/C)(C)C |
Canonical SMILES |
CC1=CCC(C=CC(=O)C(=CC(C1)O)C)(C)C |
Synonyms |
5-hydroxy-2E,6E,9E-humulatrien-8-one 5-hydroxyzerumbone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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